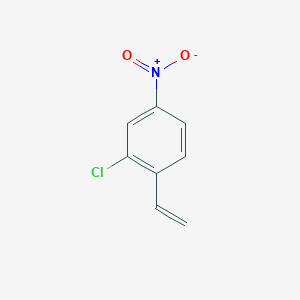
2-Chloro-1-ethenyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-ethenyl-4-nitrobenzene is an aromatic compound that contains a benzene ring substituted with a chlorine atom, an ethenyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethenyl-4-nitrobenzene typically involves multiple steps, starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloro-1-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-ethenyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of a suitable base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Compounds where the chlorine atom is replaced by another group.
Reduction: 2-Chloro-1-ethenyl-4-aminobenzene.
Applications De Recherche Scientifique
2-Chloro-1-ethenyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-ethenyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The chlorine atom can be involved in substitution reactions, making the compound versatile in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Chloro-4-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-ethenylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Chloro-1-ethenyl-4-nitrobenzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity patterns and make it suitable for a wide range of applications in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
130546-37-1 |
|---|---|
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-chloro-1-ethenyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 |
Clé InChI |
MBNVQVQIBLWOBI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


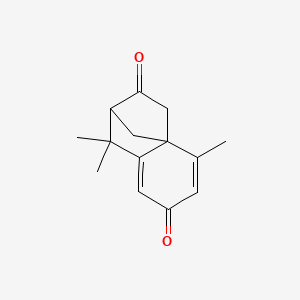
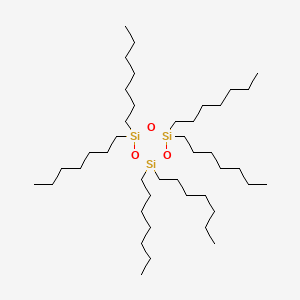
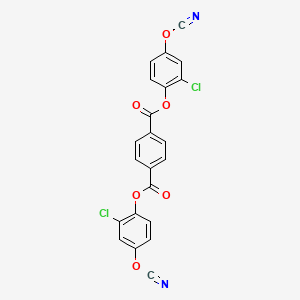
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
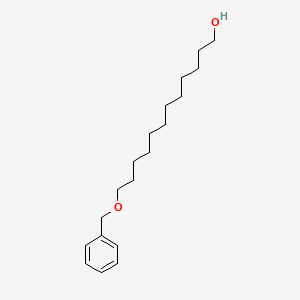
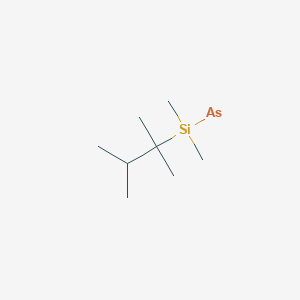
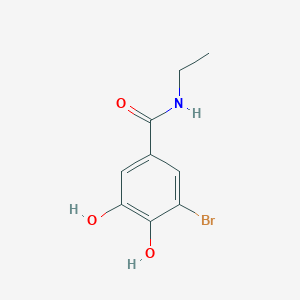
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
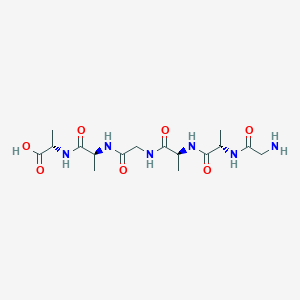

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
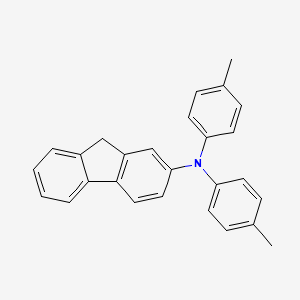
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
